molecular formula C16H23NO5 B2755295 2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate CAS No. 445312-74-3

2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate

Cat. No. B2755295
CAS RN: 445312-74-3
M. Wt: 309.362
InChI Key: DEMROIUOHAMDAU-INIZCTEOSA-N
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Description

“2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate” is a chemical compound with the CAS Number: 445312-74-3 . It has a molecular weight of 309.36 . The compound is typically stored at room temperature and appears as a white to yellow solid .


Molecular Structure Analysis

The IUPAC name of the compound is 2-(tert-butyl) 8a-methyl ®-6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a (1H,3H)-dicarboxylate . The InChI code is 1S/C16H23NO5/c1-15(2,3)22-14(20)17-8-6-11-9-12(18)5-7-16(11,10-17)13(19)21-4/h9H,5-8,10H2,1-4H3/t16-/m0/s1 .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . The compound is typically stored at room temperature .

Scientific Research Applications

Toxicokinetics and Human Exposure

Studies on the toxicokinetics of chemical compounds, such as methyl tertiary-butyl ether (MTBE), provide critical information on how substances are absorbed, distributed, metabolized, and excreted in humans. These studies contribute to assessing the safety and environmental impact of chemical compounds used in industrial applications, including fuels (Nihlen et al., 1998), (Nihlen et al., 1999).

Environmental and Occupational Health

Research focusing on the environmental and occupational health aspects of chemical exposure, such as the impact of gasoline additives on workers, underscores the importance of monitoring and managing chemical exposure in the workplace to prevent adverse health effects (Perbellini et al., 2003).

Pharmacological Applications

Studies investigating the pharmacological applications of chemical compounds, such as the evaluation of cellular proliferation in tumors using specific markers, demonstrate the potential therapeutic applications of chemical research in diagnosing and treating diseases (Dehdashti et al., 2013).

Epigenetic and Transcriptional Modifications

Research on the epigenetic and transcriptional modifications induced by chemical exposure, such as the effects of benzene and MTBE, highlights the complex biological interactions that chemical compounds can have, influencing gene expression and potentially leading to long-term health consequences (Rota et al., 2018).

Safety and Hazards

The compound is classified as potentially causing skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), affecting the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

2-O-tert-butyl 8a-O-methyl (8aR)-6-oxo-3,4,7,8-tetrahydro-1H-isoquinoline-2,8a-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-15(2,3)22-14(20)17-8-6-11-9-12(18)5-7-16(11,10-17)13(19)21-4/h9H,5-8,10H2,1-4H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMROIUOHAMDAU-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=O)CCC2(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=O)CC[C@@]2(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate

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